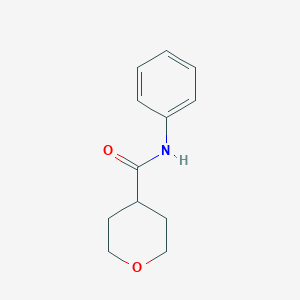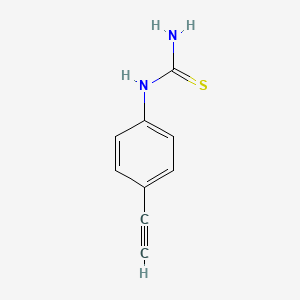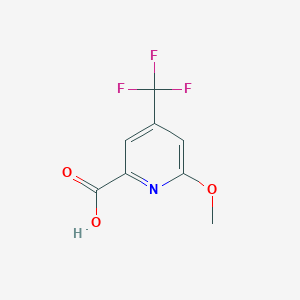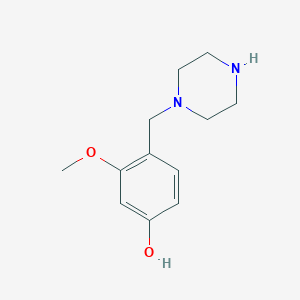
1-(2-Methoxy-4-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[(piperazin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyphenol.
Alkylation: The phenol group is alkylated using a suitable alkylating agent, such as chloromethyl piperazine, under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the solvent used can be methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol may involve:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-methoxy-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenol: Lacks the piperazine moiety, making it less versatile in medicinal chemistry.
3-methoxy-4-[(methylamino)methyl]phenol: Similar structure but with a methylamino group instead of piperazine, leading to different biological activities.
4-[(piperazin-1-yl)methyl]phenol: Lacks the methoxy group, affecting its chemical reactivity and applications.
Uniqueness
3-methoxy-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both the methoxy and piperazine groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-methoxy-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-8-11(15)3-2-10(12)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
Clé InChI |
JEAZYCOSLJYOIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


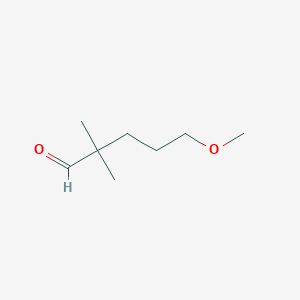
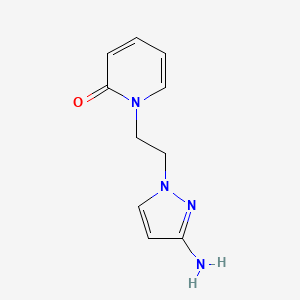

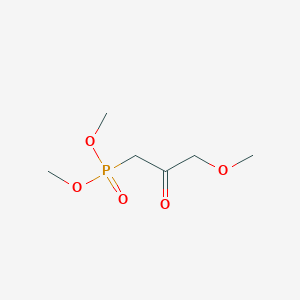

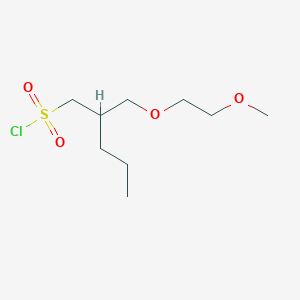


![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)


